Stereospecific Enzymatic Hydrolysis: Direct Kinetic Comparison with O-Phospho-L-threonine
In a direct head-to-head kinetic study, wheat germ acid phosphatase exhibited marked stereoselectivity for the L-enantiomer of phosphothreonine over its D-counterpart [1].
| Evidence Dimension | Enzymatic Hydrolysis Rate (Vmax Ratio) |
|---|---|
| Target Compound Data | Vmax(D) = 1.0 (baseline) |
| Comparator Or Baseline | O-Phospho-L-threonine Vmax(L) = 24.0 |
| Quantified Difference | Vmax(L) is 24-fold greater than Vmax(D) (Vₗ/Vᴅ = 24) |
| Conditions | Wheat germ acid phosphatase; kinetic assay at 25°C, pH 5.0 [1]. |
Why This Matters
This confirms that the D-enantiomer within the DL-mixture has a distinct, quantifiably slower kinetic profile, which is essential for designing chiral resolution processes and validating phosphatase selectivity assays.
- [1] Scollar, M. P., Sigal, G., & Klibanov, A. M. (1985). Preparative resolution of D,L-threonine catalyzed by immobilized phosphatase. Biotechnology and Bioengineering, 27(3), 247-252. View Source
